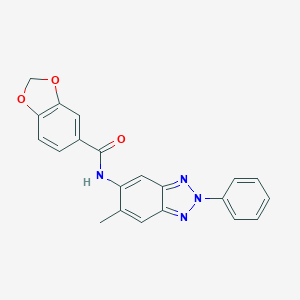
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzotriazole moiety linked to a benzodioxole ring through a carboxamide group. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
科学研究应用
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or protein function. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- N-(6-Methyl-2-phenyl-2H-benzotriazol-5-yl)-2-phenylacetamide
- N-(6-Methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(4-nitrophenoxy)acetamide
- N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-phenylacrylamide
Uniqueness
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of benzotriazole and benzodioxole rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
属性
分子式 |
C21H16N4O3 |
|---|---|
分子量 |
372.4g/mol |
IUPAC 名称 |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16N4O3/c1-13-9-17-18(24-25(23-17)15-5-3-2-4-6-15)11-16(13)22-21(26)14-7-8-19-20(10-14)28-12-27-19/h2-11H,12H2,1H3,(H,22,26) |
InChI 键 |
BHOBUSRZFCGUAC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-methoxy-4-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B505240.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B505241.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505244.png)
![N-{2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B505246.png)
![N-[2-methoxy-4-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B505247.png)
![N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B505248.png)
![N-[2-methoxy-4-(propionylamino)phenyl]-2-furamide](/img/structure/B505250.png)
![N-{4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505251.png)
![3-chloro-N-[4-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B505252.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B505254.png)
![N-(4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B505255.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B505257.png)
![Ethyl 4-cyano-5-[(4-isopropylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B505260.png)
![N-[2-methoxy-4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B505262.png)
